
1-Methylpiperazin-2-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Methylpiperazin-2-one dihydrochloride typically involves the reaction of 1-methylpiperazine with hydrochloric acid. The process can be carried out under various conditions, including the use of different solvents and catalysts to optimize yield and purity . Industrial production methods often involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1-Methylpiperazin-2-one dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: It undergoes nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methylpiperazin-2-one dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methylpiperazin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. It acts as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the flaccid paralysis of certain organisms, making it useful in the study of neurological functions and disorders .
Comparison with Similar Compounds
1-Methylpiperazin-2-one dihydrochloride can be compared with other similar compounds such as N-Methylpiperazine and 1-Methylpiperazine . While all these compounds share a piperazine core, this compound is unique due to its specific substitution pattern and the presence of two hydrochloride groups. This gives it distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Similar Compounds
N-Methylpiperazine: Used in the synthesis of various pharmaceutical drugs.
1-Methylpiperazine: Commonly used as a building block in organic synthesis.
Properties
IUPAC Name |
1-methylpiperazin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.2ClH/c1-7-3-2-6-4-5(7)8;;/h6H,2-4H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNHLWGQKJBUMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1=O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

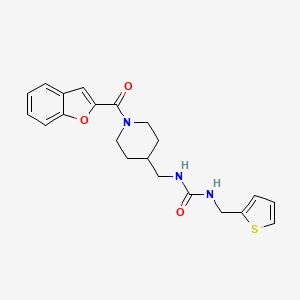
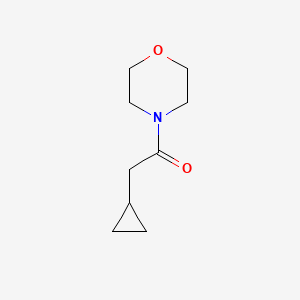
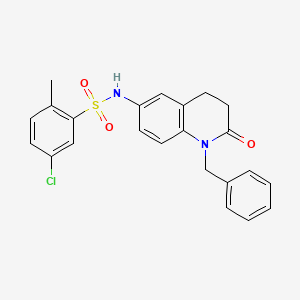


![8-azatricyclo[9.4.0.0,2,7]pentadeca-1(15),2,4,6,11,13-hexaene](/img/structure/B2984198.png)
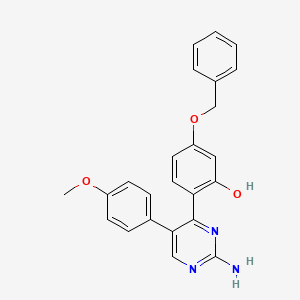
![3-(benzenesulfonamido)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2984201.png)
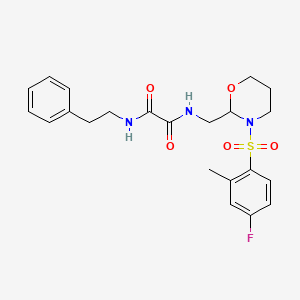

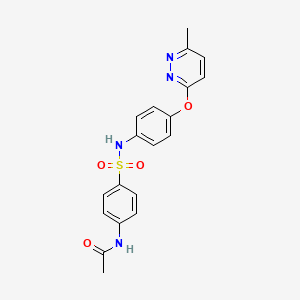
![2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2984208.png)
![N-[(4-methylphenyl)methyl]-2-{7-oxo-3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B2984209.png)
